molecular formula C11H11Br2NO2 B2951786 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide CAS No. 449791-26-8

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide

Cat. No. B2951786
M. Wt: 349.022
InChI Key: QNHFXLLYZRBNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” is a compound that is related to “2-(2,4-dibromophenoxy)-N-ethylacetamide” and "2-(2,4-dibromophenoxy)propanoic acid"12. However, specific information about this compound is not readily available. It’s worth noting that its related compound, “2-(2,4-dibromophenoxy)-N-ethylacetamide”, has been provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide”. However, related compounds such as “2-(2,4-dibromophenoxy)acetonitrile” have been used in proteomics research3.



Molecular Structure Analysis

The molecular structure of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” is not readily available. However, the related compound “2,4-Dibromophenol” has a molecular formula of C6H4Br2O45.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, related compounds such as “2-(2’,4’-dibromophenoxy)-3,5-dibromophen” have been studied6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, the related compound “2,4-Dibromophenol” is a solid with needle-like crystals at room temperature, melts at 38 °C, and boils at 238.5 °C5.


Safety And Hazards

Future Directions

Specific future directions for “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, related compounds such as “2-(2’,4’-dibromophenoxy)-4,6-dibromophenol” have been suggested as potential lead molecules for anti-MRSA and anti-VRE drug development10.


Please note that the information provided is based on the closest related compounds due to the lack of specific information on “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide”. For more accurate information, further research and studies are needed.


properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHFXLLYZRBNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide

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